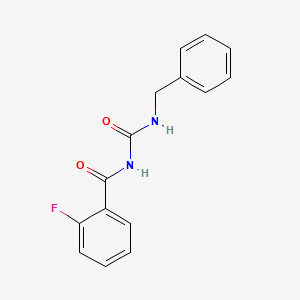

N-(benzylcarbamoyl)-2-fluorobenzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(benzylcarbamoyl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O2/c16-13-9-5-4-8-12(13)14(19)18-15(20)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARURAVWLOQQAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NC(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357925 | |

| Record name | N-(BENZYLCARBAMOYL)-2-FLUORO-BENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49724003 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5549-26-8 | |

| Record name | N-(BENZYLCARBAMOYL)-2-FLUORO-BENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzylcarbamoyl)-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoic acid with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with a suitable dehydrating agent to form the final product .

Industrial Production Methods

Industrial production of N-(benzylcarbamoyl)-2-fluorobenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

N-(benzylcarbamoyl)-2-fluorobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom in the benzamide ring can be substituted with other nucleophiles under appropriate conditions

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides

Wissenschaftliche Forschungsanwendungen

N-(benzylcarbamoyl)-2-fluorobenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and coatings .

Wirkmechanismus

The mechanism of action of N-(benzylcarbamoyl)-2-fluorobenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Crystallographic and Supramolecular Features

Key Observations :

- Planarity : Aromatic rings in Fo23/Fo24 are nearly coplanar (interplanar angles <1°), but the amide group deviates (~23°) due to steric and electronic effects of fluorine .

- Hydrogen Bonding : All structures exhibit 1D chains via N-H···O interactions. Fo24 additionally forms an R₂²(12) synthon involving C-H and C-F groups .

- C-F Interactions: C-F···C ring stacking (3.15–3.40 Å) stabilizes crystal packing, a feature less pronounced in non-fluorinated analogs .

Q & A

Q. What synthetic methodologies are commonly employed for N-(benzylcarbamoyl)-2-fluorobenzamide and its analogs?

The compound is typically synthesized via condensation reactions between 2-fluorobenzoic acid derivatives and benzyl isocyanate in polar solvents like ethanol or methanol. Reaction conditions (e.g., temperature, stoichiometry) are optimized to achieve yields >75% . Post-synthesis purification involves recrystallization or column chromatography, with characterization via / NMR, FT-IR, and mass spectrometry to confirm structural integrity .

Q. How is the structural identity of N-(benzylcarbamoyl)-2-fluorobenzamide validated in academic research?

Key techniques include:

- NMR Spectroscopy : To verify substituent positions (e.g., fluorine at C2) and amide bond formation.

- Mass Spectrometry : To confirm molecular weight (e.g., ESI-MS for [M+H] peaks).

- Elemental Analysis : To validate purity (>95%) .

Q. What preliminary biological screening approaches are used for this compound?

Initial assays focus on antimicrobial and anticancer activity:

- Antifungal : Disk diffusion assays against Candida spp. (boron-containing analogs show MIC values <10 µg/mL) .

- Anticancer : MTT assays on cancer cell lines (e.g., IC <10 µM reported for fluorobenzamide-thiadiazole hybrids) .

Q. How do researchers assess solubility and stability for in vitro studies?

- Solubility : Tested in DMSO, ethanol, and aqueous buffers (e.g., PBS) via UV-Vis spectroscopy.

- Stability : HPLC monitoring under physiological pH (7.4) and temperature (37°C) over 24–72 hours .

Advanced Research Questions

Q. What crystallographic techniques resolve structural ambiguities in fluorobenzamide derivatives?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is standard. For example, bond lengths (C-F: ~1.34 Å) and torsional angles are analyzed to confirm conformational stability. Disorder modeling and data-to-parameter ratios (>15:1) ensure accuracy .

Q. How are conflicting biological activity data addressed methodologically?

Contradictions (e.g., variable IC values) are investigated via:

- Purity Reassessment : HPLC or TGA to rule out degradation.

- Assay Optimization : Standardizing cell lines, incubation times, and controls.

- Mechanistic Profiling : Comparative studies with structural analogs to identify activity cliffs .

Q. What strategies enhance the metabolic stability of fluorobenzamide-based compounds?

- Fluorine Substitution : Improves lipophilicity and resistance to oxidative metabolism.

- Prodrug Design : Ester or carbamate prodrugs to enhance bioavailability.

- CYP450 Inhibition Assays : To identify metabolic hotspots .

Q. How is structure-activity relationship (SAR) explored for this scaffold?

Systematic modifications include:

- Benzyl Group Variants : Electron-withdrawing substituents (e.g., -CF) to enhance target binding.

- Amide Linker Replacement : Thioamide or sulfonamide groups to modulate potency.

- Heterocyclic Additions : Oxadiazole or thiadiazole rings to improve selectivity .

Q. What computational methods support mechanistic studies of fluorobenzamides?

- Molecular Docking : To predict binding modes with targets (e.g., kinase ATP pockets).

- MD Simulations : To assess ligand-protein stability over 100+ ns trajectories.

- QSAR Models : Using descriptors like logP and polar surface area to optimize activity .

Q. How are synthetic byproducts or isomers characterized in complex reactions?

Advanced chromatographic (HPLC-MS) and spectroscopic (2D NMR) techniques differentiate isomers. For example, -NMR distinguishes para/meta fluorine positions in byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.